

molecular weight and formula of 3-Fluorocyclobutane-1-carbonitrile

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Compound of Interest

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An In-Depth Technical Guide to **3-Fluorocyclobutane-1-carbonitrile**: A Key Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **3-Fluorocyclobutane-1-carbonitrile**, a valuable fluorinated building block for researchers, medicinal chemists, and drug development professionals. We will move beyond basic data to explore the causality behind its utility, its chemical logic, and its strategic role in the synthesis of novel chemical entities.

Strategic Overview: The Value Proposition of the 3-Fluorocyclobutane Scaffold

In contemporary drug discovery, the strategic incorporation of fluorine is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical profile, including lipophilicity, metabolic stability, and pKa.^{[1][2]}

The cyclobutane ring, an underrepresented scaffold in medicinal chemistry, offers a distinct three-dimensional geometry compared to more common planar aromatic rings.^{[3][4]} This "puckered" topology provides access to novel chemical space and can lead to improved solubility and selectivity.^{[3][4]} **3-Fluorocyclobutane-1-carbonitrile** merges these two strategic elements, offering a versatile platform for creating sophisticated molecules with potentially

enhanced pharmacokinetic and pharmacodynamic properties. Its significance is underscored by the clinical success of related structures, such as [^{18}F]FACBC (1-amino-3-fluorocyclobutane-1-carboxylic acid), a PET imaging agent for brain tumors, which validates the utility of the 3-fluorocyclobutane core in interacting with biological systems.[5][6][7]

Core Molecular Profile and Physicochemical Properties

3-Fluorocyclobutane-1-carbonitrile is a liquid at room temperature characterized by the presence of a nitrile group and a fluorine atom on a strained four-membered ring.[8] These features dictate its physical properties and chemical reactivity.

Caption: 2D structure of **3-Fluorocyclobutane-1-carbonitrile**.

A summary of its key identifiers and computed physicochemical properties is presented below. These metrics are crucial for computational modeling and predicting the behavior of the molecule in various biological and chemical systems.

Property	Value	Source
IUPAC Name	3-fluorocyclobutane-1-carbonitrile	[8]
CAS Number	1552638-51-3	[9]
Molecular Formula	C ₅ H ₆ FN	[8][9][10]
Molecular Weight	99.11 g/mol	[9]
Monoisotopic Mass	99.048 g/mol	[8][10]
Appearance	Liquid	[8]
Topological Polar Surface Area	23.8 Å ²	[8]
XLogP3 (Lipophilicity)	0.8	[8][10]
Hydrogen Bond Donor Count	0	[8]
Hydrogen Bond Acceptor Count	2	[8]

Spectroscopic Characterization (Predicted)

While extensive, peer-reviewed experimental spectra for this specific compound are not widely published, its structure allows for the confident prediction of its key spectroscopic signatures.

[11] Such predictions are fundamental for reaction monitoring and quality control during synthesis.

¹H NMR: The proton spectrum is expected to be complex due to the puckered, non-planar nature of the cyclobutane ring and diastereotopicity. Protons on the same carbon will be chemically non-equivalent. Furthermore, through-space and through-bond coupling to fluorine will result in additional signal splitting.

¹³C NMR: The carbon spectrum will display five distinct signals. The carbon bearing the fluorine (C3) will exhibit a large one-bond C-F coupling constant (¹J_{C-F}), appearing as a doublet. The carbons at positions 2 and 4 will show smaller two-bond couplings (²J_{C-F}), and the carbon attached to the nitrile (C1) will show a three-bond coupling (³J_{C-F}).

¹⁹F NMR: The fluorine spectrum is anticipated to show a complex multiplet due to couplings with the various non-equivalent protons on the cyclobutane ring.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch and a strong band for the C-F stretch.

Technique	Feature	Predicted Chemical Shift / Wavenumber	Key Characteristics
^1H NMR	Ring Protons (CH , CH_2)	2.0 - 3.5 ppm	Complex multiplets due to diastereotopicity and H-F coupling.
^{13}C NMR	C-CN	~25-35 ppm	Signal split by $^3\text{JC-F}$ coupling.
CH_2	~30-40 ppm	Signals split by $^2\text{JC-F}$ coupling.	
CH-F	~75-85 ppm	Large doublet due to $^1\text{JC-F}$ coupling (~180-220 Hz).	
$\text{C}\equiv\text{N}$	~118-122 ppm		
^{19}F NMR	CH-F	-190 to -215 ppm	Complex multiplet.
IR	$\text{C}\equiv\text{N}$ Stretch	2240 - 2260 cm^{-1}	Sharp, strong intensity.
C-F Stretch	1000 - 1150 cm^{-1}	Strong intensity.	

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While multiple synthetic routes are conceivable, a robust and scalable approach would likely leverage the corresponding carboxylic acid, a known intermediate.^[12] The following multi-step protocol outlines a logical and field-proven pathway from a commercially available precursor.

Causality of Experimental Choices:

- Step 1 (Fluorination): Deoxyfluorination using an agent like DAST or Deoxo-Fluor® is a standard and effective method for converting a hydroxyl group to a fluorine atom with minimal rearrangement in cyclic systems.

- Step 2 (Hydrolysis): Basic hydrolysis of the ester is a high-yielding and reliable transformation to unmask the carboxylic acid.
- Step 3 (Nitrile Formation): Conversion of the carboxylic acid to the primary amide followed by dehydration is a classic and robust method for nitrile synthesis. Using a modern dehydrating agent like cyanuric chloride offers mild conditions and simple workup.



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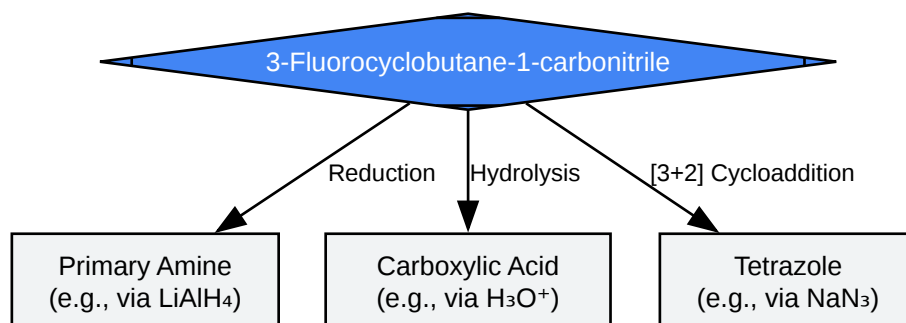
Caption: Proposed synthetic workflow for **3-Fluorocyclobutane-1-carbonitrile**.

Chemical Reactivity and Synthetic Utility

The utility of **3-Fluorocyclobutane-1-carbonitrile** as a building block stems from the orthogonal reactivity of its functional groups.

- The Nitrile Group: This versatile handle can be transformed into several other key functional groups.
 - Reduction: Can be reduced to a primary amine ($-\text{CH}_2\text{NH}_2$) using powerful reducing agents like LiAlH_4 or via catalytic hydrogenation. This provides a direct route to valuable cyclobutylamines.
 - Hydrolysis: Can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, serving as a masked carboxylate.
 - Cycloaddition: Can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
- The C-F Bond: The secondary alkyl fluoride is generally stable under most synthetic conditions, which is a key advantage. It is resistant to metabolic oxidation at that position and can participate in favorable dipole-dipole or hydrogen bonding interactions with protein

targets. While typically robust, it can be displaced under specific, forcing nucleophilic substitution conditions.



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Caption: Key synthetic transformations of **3-Fluorocyclobutane-1-carbonitrile**.

Applications in Medicinal Chemistry and Drug Discovery

The 3-fluorocyclobutane motif is a privileged scaffold for modulating drug properties. Its non-planar structure can improve aqueous solubility and reduce the risk of off-target effects associated with flat, aromatic compounds.

- **Bioisosteric Replacement:** The fluorocyclobutane group can serve as a bioisostere for other common groups like phenyl rings or gem-dimethyl groups, offering a different spatial arrangement and electronic profile. This can lead to improved binding affinity or altered selectivity profiles.
- **Improving Pharmacokinetics:** The C-F bond is highly resistant to metabolic attack by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this pathway, thereby increasing the half-life and oral bioavailability of a drug candidate.^[1]
- **Scaffold for Novel Chemical Entities:** As demonstrated by its potential transformations, **3-Fluorocyclobutane-1-carbonitrile** is an excellent starting point for library synthesis. The amines, carboxylic acids, and tetrazoles derived from it are foundational components of a vast number of therapeutic agents. The development of fragment libraries based on 3D

cyclobutane cores is an active area of research aimed at populating screening collections with more structurally diverse and lead-like compounds.[\[4\]](#)

Safety and Handling

As a research chemical, **3-Fluorocyclobutane-1-carbonitrile** requires careful handling in a controlled laboratory environment.

- Hazards: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[\[8\]](#) It may also cause respiratory irritation.[\[8\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[\[8\]](#)[\[13\]](#)[\[14\]](#) All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[\[15\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[8\]](#)[\[14\]](#)

Conclusion

3-Fluorocyclobutane-1-carbonitrile is more than just a chemical reagent; it is a strategically designed building block that addresses several key challenges in modern drug discovery. The combination of a 3D cyclobutane core with a metabolically robust fluorine atom and a synthetically versatile nitrile group provides researchers with a powerful tool to create novel, potent, and selective drug candidates with optimized pharmacokinetic profiles. Its logical design and proven utility in related advanced materials make it a compound of high interest for any research program focused on exploring novel chemical space.

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